![molecular formula C12H15ClN2O2 B1512676 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 162045-54-7](/img/structure/B1512676.png)
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Overview
Description
“3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It has an average mass of 238.713 Da and a monoisotopic mass of 238.087296 Da .
Synthesis Analysis
The compound has been identified as a hit in high throughput screening campaigns for the discovery of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . Structural modifications of parent benzoxazole scaffolds by introducing substituents on phenyl have displayed potent inhibitory activities toward GRK-2 and -5 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring attached to a piperidin-4-yl group .Chemical Reactions Analysis
The compound has been developed as a GlyT1 inhibitor by bioisosteric replacement and mimicking of the pyridine ring of RG1678 . Preliminary optimization of the blood–brain barrier penetration led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives .Scientific Research Applications
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride has a wide range of applications in scientific research. It has been used in the study of protein-protein interactions, as well as in the study of drug-receptor interactions. This compound has also been used as a ligand in drug discovery, as it has been shown to bind to a variety of targets, including G-protein coupled receptors, ion channels, and enzymes. Additionally, this compound has been used in the study of cell signaling pathways, as it has been found to modulate the activity of certain signaling pathways.
Mechanism of Action
Target of Action
The primary target of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the activity of glycine, an inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound acts as a selective inhibitor of GlyT1 . By inhibiting GlyT1, it increases the concentration of glycine in the synaptic cleft, enhancing the activation of glycine receptors .
Biochemical Pathways
The inhibition of GlyT1 by this compound affects the glycinergic neurotransmission pathway . This can lead to an increase in the inhibitory effects of glycine, potentially affecting various neural processes .
Pharmacokinetics
This suggests that it can be effectively distributed to the central nervous system, where it can exert its effects .
Result of Action
The inhibition of GlyT1 by this compound can lead to a range of effects at the molecular and cellular level. For instance, it has been shown to inhibit hyperlocomotion induced by acute treatment of phencyclidine, and improve the impaired negative and cognitive symptoms in chronic phencyclidine-induced mice .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in lab experiments is its ability to form complexes with a variety of molecules. This property allows for the study of a wide range of biological processes, such as protein-protein interactions and drug-receptor interactions. Additionally, this compound has been found to be relatively stable, making it an ideal tool for long-term experiments. However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
The potential applications of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride are still being explored, and there are a number of potential future directions for research. For example, this compound could be used to study the effects of drugs on various proteins and enzymes, as well as to develop novel therapeutic agents. Additionally, this compound could be used to study the effects of various physiological processes, such as inflammation and cell death. Finally, this compound could be used to study the effects of various environmental factors, such as temperature and pH, on various proteins and enzymes.
properties
IUPAC Name |
3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12;/h1-4,9,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGZAUJELAUKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3OC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855955 | |
Record name | 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
162045-54-7 | |
Record name | 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.